molecular formula C17H21N7O2S B2479987 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-80-6

7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2479987
M. Wt: 387.46
InChI Key: AHFKJCXVQOCLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been a focus of research due to their intriguing chemical properties and potential biological activities. These derivatives, including the one specified, are synthesized using β-ketosulfonamides as starting materials, leading to the formation of target compounds with potential biological properties (Kolosov et al., 2015).

Antiproliferative Activity

A series of derivatives have been evaluated for their antiproliferative effects against human cancer cell lines using the MTT assay method. Notably, certain derivatives have shown promising activity, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).

Antihypertensive Agents

Derivatives incorporating moieties such as morpholine, piperidine, or piperazine have been synthesized and tested for their antihypertensive activity. Some compounds have demonstrated promising results in both in vitro and in vivo models, suggesting potential applications as antihypertensive agents (Bayomi et al., 1999).

Antimicrobial Activity

The synthesis of novel compounds incorporating the specified chemical structure has been explored for their antimicrobial activity. Some compounds have shown moderate effects against bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Insecticidal Agents

Research has also focused on synthesizing bioactive heterocyclic compounds, including derivatives of the specified compound, with potential applications as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. Some derivatives have demonstrated potent toxic effects, offering a basis for the development of new insecticides (Soliman et al., 2020).

Receptor Antagonists

The exploration of derivatives as adenosine A2a receptor antagonists has shown that certain analogs exhibit oral activity in models of Parkinson's disease, underscoring the potential of these compounds in therapeutic applications for neurological disorders (Vu et al., 2004).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-12-4-5-14(13(2)10-12)27(25,26)24-8-6-23(7-9-24)17-15-16(18-11-19-17)22(3)21-20-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFKJCXVQOCLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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